pentyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
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Overview
Description
Pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, often catalyzed by an acid catalyst such as sulfuric acid . The specific synthetic route for this compound would involve the reaction of pentanol with the corresponding acid derivative of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core under controlled conditions.
Chemical Reactions Analysis
Pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: Esters are widely used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other esters and derivatives of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate lies in its specific ester linkage and the presence of the pentyl group, which can influence its chemical properties and biological activities .
Properties
CAS No. |
332393-06-3 |
---|---|
Molecular Formula |
C25H30N2O4S2 |
Molecular Weight |
486.7g/mol |
IUPAC Name |
pentyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H30N2O4S2/c1-5-6-7-12-30-20(28)15-32-24-26-22-21(18-13-25(3,4)31-14-19(18)33-22)23(29)27(24)17-10-8-16(2)9-11-17/h8-11H,5-7,12-15H2,1-4H3 |
InChI Key |
CQTJCBIPBMLQNN-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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